molecular formula C8H6FN B8184638 3-Ethynyl-5-fluoroaniline

3-Ethynyl-5-fluoroaniline

Cat. No.: B8184638
M. Wt: 135.14 g/mol
InChI Key: YTPUWHALCNKOEA-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoroaniline: is an organic compound with the molecular formula C8H6FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethynyl group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluoroaniline typically involves the use of 3-bromo-4-fluoronitrobenzene as a starting material. The process includes a series of reactions such as:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and streamlined purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate (K2CO3) in Sonogashira coupling.

    Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3-Ethynyl-5-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: Research into its biological activity is ongoing, with potential applications in drug discovery and development. Its unique structure may interact with biological targets in novel ways.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Ethynyl-5-fluoroaniline exerts its effects is related to its ability to participate in various chemical reactions. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-5-fluoroaniline is unique due to the specific positioning of the ethynyl and fluoro groups, which can result in distinct chemical and physical properties compared to its isomers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

3-ethynyl-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPUWHALCNKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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